N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide
Description
N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties
Properties
IUPAC Name |
N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-11-9-15-16(7-8-21-17(15)10-12(11)2)19(14-5-6-14)18(20)13-3-4-13/h9-10,13-14,16H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGNEBYEONUDHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCCC2N(C3CC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the formation of the coumarin core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a malonic acid derivative in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of green chemistry principles, such as the employment of environmentally friendly solvents and catalysts, is also gaining traction in the industrial production of coumarin derivatives.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.
Biology: Coumarin derivatives, including this compound, have been studied for their biological activities. They exhibit potential anti-inflammatory, antioxidant, and antimicrobial properties, making them candidates for drug development.
Medicine: Research has shown that coumarin derivatives can have anticoagulant, anti-cancer, and anti-viral properties. This compound, in particular, may be explored for its therapeutic potential in treating various diseases.
Industry: In the industry, coumarin derivatives are used in the production of fragrances, flavorings, and pharmaceuticals. This compound's unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes involved in the inflammatory response. The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Warfarin: A well-known anticoagulant coumarin derivative.
Dicoumarol: Another anticoagulant with a similar structure.
Coumarin: The parent compound from which many derivatives are synthesized.
Uniqueness: N-cyclopropyl-N-(6,7-dimethyl-3,4-dihydro-2H-chromen-4-yl)cyclopropanecarboxamide stands out due to its specific structural features, which may confer unique biological activities compared to other coumarin derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
